molecular formula C16H15BrF3N5 B12239702 5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine

Cat. No.: B12239702
M. Wt: 414.22 g/mol
InChI Key: WSWKVIDZKYWGIO-UHFFFAOYSA-N
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Description

5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine is a complex organic compound that features a bromine atom, a trifluoromethyl group, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine typically involves multiple steps, starting with the preparation of the pyrrolo[3,4-c]pyrrole core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by functionalization steps to introduce the bromine and trifluoromethyl groups .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: The trifluoromethyl group can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for substitution reactions, and oxidizing or reducing agents for redox reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimidine derivatives with different substituents, such as:

Uniqueness

The uniqueness of 5-Bromo-2-{5-[3-(trifluoromethyl)pyridin-2-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyrimidine lies in its combination of a bromine atom, a trifluoromethyl group, and a pyrimidine ring, which imparts distinct chemical and physical properties that can be leveraged in various applications.

Properties

Molecular Formula

C16H15BrF3N5

Molecular Weight

414.22 g/mol

IUPAC Name

5-(5-bromopyrimidin-2-yl)-2-[3-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C16H15BrF3N5/c17-12-4-22-15(23-5-12)25-8-10-6-24(7-11(10)9-25)14-13(16(18,19)20)2-1-3-21-14/h1-5,10-11H,6-9H2

InChI Key

WSWKVIDZKYWGIO-UHFFFAOYSA-N

Canonical SMILES

C1C2CN(CC2CN1C3=C(C=CC=N3)C(F)(F)F)C4=NC=C(C=N4)Br

Origin of Product

United States

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